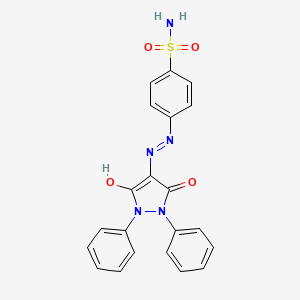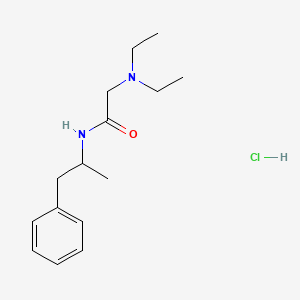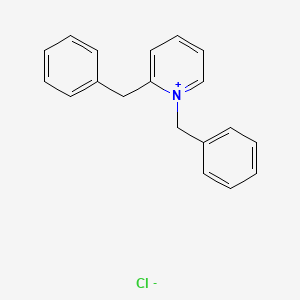
4-(N'-(3,5-Dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazino)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(N’-(3,5-Dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazino)benzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazolidine ring substituted with phenyl groups and a sulfonamide moiety, making it a subject of interest in medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N’-(3,5-Dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazino)benzenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of 3,5-dioxo-1,2-diphenylpyrazolidine, which is then reacted with hydrazine derivatives to form the hydrazino intermediate. This intermediate is subsequently coupled with benzenesulfonamide under controlled conditions to yield the final product. The reaction conditions often require specific solvents, catalysts, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of automated systems for temperature and pH control, along with continuous monitoring of reaction progress, ensures consistent quality and efficiency. Purification processes such as recrystallization or chromatography are employed to isolate the desired product from by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
4-(N’-(3,5-Dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazino)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted sulfonamide compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-(N’-(3,5-Dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazino)benzenesulfonamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.
Medicine
In medicine, the compound’s sulfonamide moiety is of interest due to its potential antibacterial properties. Researchers are investigating its efficacy against various bacterial strains and its potential use as a lead compound for the development of new antibiotics.
Industry
In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 4-(N’-(3,5-Dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazino)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(N’-(3,5-Dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazino)benzenesulfonamide
- 4-(N’-(3,5-Dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazino)benzenesulfonamide derivatives
- Other pyrazolidine-based sulfonamides
Uniqueness
Compared to similar compounds, 4-(N’-(3,5-Dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazino)benzenesulfonamide stands out due to its specific substitution pattern and the presence of both pyrazolidine and sulfonamide functionalities. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
53793-01-4 |
|---|---|
Molekularformel |
C21H17N5O4S |
Molekulargewicht |
435.5 g/mol |
IUPAC-Name |
4-[(3-hydroxy-5-oxo-1,2-diphenylpyrazol-4-yl)diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C21H17N5O4S/c22-31(29,30)18-13-11-15(12-14-18)23-24-19-20(27)25(16-7-3-1-4-8-16)26(21(19)28)17-9-5-2-6-10-17/h1-14,27H,(H2,22,29,30) |
InChI-Schlüssel |
VPIKSYIFHUWAEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=C(C(=O)N2C3=CC=CC=C3)N=NC4=CC=C(C=C4)S(=O)(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide](/img/structure/B12808029.png)

![4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide](/img/structure/B12808040.png)








